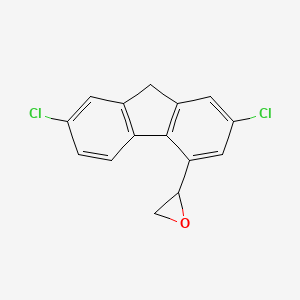

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a chemical compound with the molecular formula C15H10Cl2O and a molecular weight of 277.15 g/mol . It is characterized by the presence of a fluorenyl group substituted with two chlorine atoms at positions 2 and 7, and an oxirane ring attached at position 4 . This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane typically involves the chlorination of fluorene to produce 2,7-dichlorofluorene, which is then subjected to further reactions to introduce the oxirane ring . One common method involves the use of sulfuryl chloride as the chlorinating agent . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include diols, ketones, carboxylic acids, and various substituted derivatives .

Applications De Recherche Scientifique

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes . Molecular docking studies have provided insights into its binding interactions and the structural basis for its biological activity .

Comparaison Avec Des Composés Similaires

Activité Biologique

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a synthetic compound derived from the fluorene family, characterized by its oxirane (epoxide) functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2O, with a molecular weight of approximately 295.15 g/mol. The presence of the oxirane ring contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and ring-opening reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. A series of derivatives synthesized from the fluorene scaffold were evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. These studies demonstrated that several derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A-549 | 10.5 | 5-FU | 12.0 |

| This compound | MCF-7 | 9.8 | 5-FU | 11.5 |

The mechanism of action involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both cancerous and bacterial cells . Molecular docking studies indicated that the compound binds effectively to the active site of DHFR, suggesting a competitive inhibition mechanism .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported that derivatives exhibit substantial antibacterial effects against multidrug-resistant strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug | Zone of Inhibition (mm) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 11 | Vancomycin | 14 |

| This compound | Escherichia coli | 10 | Gentamicin | 12 |

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism . The oxirane ring's electrophilic nature allows it to react with nucleophiles present in bacterial cells, leading to cell death.

Case Studies

- Study on Anticancer Activity : A study published in the Arabian Journal of Chemistry synthesized several thiazole derivatives from fluorene and evaluated their cytotoxicity against A-549 and MCF-7 cell lines. The results indicated that compounds derived from the fluorene scaffold exhibited enhanced activity compared to traditional chemotherapeutics .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various fluorene derivatives against resistant strains. The study found that certain derivatives significantly outperformed standard antibiotics, suggesting their potential as new therapeutic agents .

Propriétés

IUPAC Name |

2-(2,7-dichloro-9H-fluoren-4-yl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFBXSRAIWZONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677299 |

Source

|

| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53221-14-0 |

Source

|

| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?

A1: this compound is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.